1,1-Dimethoxy-4-methylpentan-3-one
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Overview
Description
1,1-Dimethoxy-4-methylpentan-3-one is an organic compound with the molecular formula C8H16O3 It is a ketone that features two methoxy groups and a methyl group attached to a pentanone backbone
Scientific Research Applications
1,1-Dimethoxy-4-methylpentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-4-methylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst. This reaction leads to the formation of the desired compound through the addition of methoxy groups to the ketone.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethoxy-4-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-4-methylpentan-3-one involves its interaction with various molecular targets. The compound’s effects are mediated through its functional groups, which can participate in chemical reactions with enzymes, receptors, or other biomolecules. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
Comparison with Similar Compounds
- 1,1-Dimethoxy-4-methylpentane-3-on
- 4-hydroxybutanal dimethyl acetal
- 4-Methyl-3-oxo-valeraldehyd-dimethylacetal
- 1,1-dimethoxy-4-hydroxybutane
Uniqueness: 1,1-Dimethoxy-4-methylpentan-3-one is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
1,1-dimethoxy-4-methylpentan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(2)7(9)5-8(10-3)11-4/h6,8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDOCHQFVMKVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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